molecular formula C10H17FN2O B1414509 2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one CAS No. 2005059-59-4

2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one

Cat. No. B1414509
CAS RN: 2005059-59-4
M. Wt: 200.25 g/mol
InChI Key: NWHDNMGAYGYDPZ-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one, also known as 4-F-AZP, is a synthetic compound with a broad range of applications in the scientific and medical fields. It is a member of the azetidine family, which is a class of cyclic compounds that are used as precursors in organic synthesis. 4-F-AZP has been studied extensively due to its potential as a therapeutic agent and its ability to serve as a starting material for the synthesis of other compounds. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions related to 4-F-AZP.

Scientific Research Applications

Synthesis and Structural Studies

  • Azetidin-2-ones as Antimitotic Compounds : Azetidin-2-ones, including structures based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core with various substituents, have been described for their potential as antimitotic compounds. The study by Twamley, O’Boyle, and Meegan (2020) highlights the importance of these structures in medicinal chemistry (Twamley, O’Boyle, & Meegan, 2020).

  • Spectroscopic Characterization of Azetidin-2-ones : Singh and Pheko (2008) have provided insights into the spectroscopic characterization of azetidin-2-ones, emphasizing the impact of different substituents on the IR absorption and NMR frequencies. This research is crucial for understanding the structural and chemical properties of these compounds (Singh & Pheko, 2008).

Antimicrobial Applications

  • Antibacterial Activity : Studies have shown that various azetidin-2-ones exhibit significant antibacterial activity. For instance, Hoti et al. (2017) synthesized new azetidin-2-ones and tested them for antibacterial activity, demonstrating their efficacy against S. aureus, E. coli, and Klebsiella (Hoti et al., 2017).

  • Synthesis of Azetidin-2-One Derivatives with Antimicrobial Activity : Mistry, Desai, and Desai (2016) synthesized azetidin-2-one derivatives with notable antimicrobial activity, highlighting the potential of these compounds in combating microbial infections (Mistry, Desai, & Desai, 2016).

Synthesis of Biologically Active Compounds

  • Synthesis of Beta-Lactam Antibiotics : Deshmukh et al. (2004) explored the use of azetidin-2-one as a synthon for synthesizing a wide range of organic molecules, including beta-lactam antibiotics. This research highlights the versatility of azetidin-2-ones in the synthesis of biologically important compounds (Deshmukh et al., 2004).

properties

IUPAC Name

2-(azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O/c11-9-1-3-13(4-2-9)10(14)5-8-6-12-7-8/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHDNMGAYGYDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C(=O)CC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one
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2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one
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2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one
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Reactant of Route 5
2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one
Reactant of Route 6
2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one

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